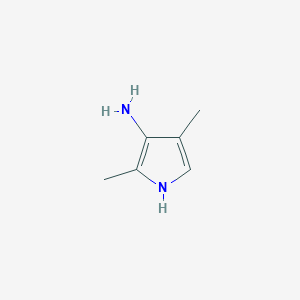

1H-Pyrrol-3-amine, 2,4-dimethyl-

CAS No.:

Cat. No.: VC16270473

Molecular Formula: C6H10N2

Molecular Weight: 110.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N2 |

|---|---|

| Molecular Weight | 110.16 g/mol |

| IUPAC Name | 2,4-dimethyl-1H-pyrrol-3-amine |

| Standard InChI | InChI=1S/C6H10N2/c1-4-3-8-5(2)6(4)7/h3,8H,7H2,1-2H3 |

| Standard InChI Key | IMNSKTAAUACXNT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CNC(=C1N)C |

Introduction

Structural and Electronic Characteristics

The pyrrole ring system is inherently aromatic, with a conjugated π-electron system stabilized by resonance. Substitution patterns significantly influence electronic density distribution and reactivity. In 1H-Pyrrol-3-amine, 2,4-dimethyl-, the electron-donating methyl groups at positions 2 and 4 increase electron density at adjacent carbon atoms, while the amine group at position 3 introduces both electron-donating resonance effects and potential hydrogen-bonding capabilities.

Density functional theory (DFT) calculations on analogous pyrrole derivatives, such as 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds, reveal that substituents alter frontier molecular orbitals (HOMO-LUMO gaps) and tautomeric equilibria . For 1H-Pyrrol-3-amine, the amine group likely stabilizes the aromatic system through resonance, while methyl groups enhance steric bulk and lipophilicity.

Synthetic Methodologies

Cyclocondensation Approaches

Pyrrole synthesis often employs cyclocondensation reactions, such as the Paal-Knorr or Hantzsch methodologies. A solvent-free three-component reaction strategy, as demonstrated for 2,4,5-trisubstituted pyrrol-3-ol derivatives, could be adapted for 1H-Pyrrol-3-amine . This approach involves:

-

Aminoester Preparation: Alkyl 2-aminoesters (e.g., derived from tryptophan) serve as amine sources.

-

1,3-Dicarbonyl Reactants: Acetylacetone or analogous compounds provide carbonyl groups for cyclization.

-

Base Catalysis: Potassium hydroxide (0.1 eq.) facilitates enamine formation and intramolecular cyclization under thermal conditions (100–170°C).

For 1H-Pyrrol-3-amine, replacing the hydroxyl-containing intermediates with amine precursors (e.g., nitriles or protected amines) could yield the target structure.

Tautomerism and Intermediate Stability

DFT studies on pyrrol-3-one intermediates reveal that tautomeric shifts toward aromatized pyrrol-3-ol forms are thermodynamically favored . In 1H-Pyrrol-3-amine, analogous proton transfers between the amine and adjacent carbons may occur, though the primary amine’s resonance stabilization likely minimizes such equilibria.

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct data for 1H-Pyrrol-3-amine are unavailable, the structurally related 2,4-dimethylpyrrole (C₆H₉N) exhibits a boiling point of 321.4°C and melting point of 59–62°C . The amine derivative is expected to have:

-

Higher Melting Point: Due to hydrogen bonding from the -NH₂ group.

-

Moderate Solubility: Lipophilic methyl groups may reduce water solubility, while the amine enhances polarity.

| Property | 2,4-Dimethylpyrrole | Inferred for 1H-Pyrrol-3-amine |

|---|---|---|

| Molecular Weight | 95.14 g/mol | ~110–120 g/mol |

| Boiling Point | 321.4°C | 330–350°C |

| Flash Point | 131.1°C | 140–150°C |

| LogP | 2.99 | 2.0–2.5 |

Spectroscopic Signatures

-

IR Spectroscopy: N-H stretching (3300–3500 cm⁻¹), C-N stretching (1250–1350 cm⁻¹), and aromatic C-H bends (700–900 cm⁻¹).

-

NMR: ¹H NMR would show deshielded protons adjacent to methyl groups (δ 2.1–2.5 ppm) and amine protons (δ 1.5–2.0 ppm, broad).

Applications and Research Directions

Pharmaceutical Intermediates

Pyrrole derivatives are pivotal in drug discovery (e.g., antihypertensive and antimicrobial agents). The amine group in 1H-Pyrrol-3-amine could serve as a pharmacophore for hydrogen bonding with biological targets.

Materials Science

Methyl and amine groups may enhance compatibility with polymers or coordination complexes. Poly(vinyl silsesquioxane) hybrids, for instance, leverage functional groups for crosslinking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume